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Compound of Interest

Compound Name: Pentyl butyrate

Cat. No.: B1223076

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory threshold of pentyl butyrate, a
common fruity flavoring agent, with other alternative esters used in the beverage industry. The
information presented is supported by experimental data to aid in formulation, quality control,
and the development of new products.

Pentyl butyrate, also known as amyl butyrate, is an ester recognized for its characteristic
sweet, fruity aroma reminiscent of apricot and pear.[1][2] It is a key component in the flavor
profiles of various food products and beverages.[2] Understanding its sensory threshold—the
minimum concentration at which it can be detected by human senses—is crucial for its effective
application.

Comparative Analysis of Sensory Thresholds

The following table summarizes the sensory thresholds of pentyl butyrate and several
common alternative fruity esters in different beverage matrices. It is important to note that the
sensory threshold of a compound is not an absolute value and can be influenced by the
complexity of the beverage matrix, including the presence of other flavor compounds, alcohol
content, and temperature.[3][4]
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] ] Sensory Threshold
Compound Flavor Profile Beverage Matrix
(ppb)
) ) Odor: 210, Flavor:
Pentyl Butyrate Apricot, Pear, Fruity Water

1300

Tropical Fruit,
Ethyl Butyrate ) ) ) Beer 400[5][6]
Pineapple, Juicy Fruit

Banana, Circus

Isoamyl Acetate Beer 1600[3]
Peanuts

Ethyl Hexanoate Red Apple, Anise Beer ~225[5]

Hexyl Acetate Sweet, Perfume Wine 70[7]

Experimental Protocols for Sensory Threshold
Determination

The determination of sensory thresholds is a critical aspect of sensory science. The data
presented in this guide is typically obtained using standardized methodologies to ensure
accuracy and reproducibility. The most common methods are the American Society for Testing
and Materials (ASTM) Standard E679-19 and the 3-Alternative Forced Choice (3-AFC) method.

ASTM E679-19: Forced-Choice Ascending Concentration
Series Method

This standard practice outlines a procedure for determining the detection or recognition
threshold of a substance in a given medium, such as a beverage. The core of this method
involves presenting a panel of trained sensory assessors with a series of samples in increasing
concentrations of the target compound.

Workflow:

o Sample Preparation: A stock solution of the flavor compound is prepared and serially diluted
in the beverage matrix to create a range of concentrations.
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Presentation: At each concentration level, assessors are presented with three samples: one
containing the flavor compound and two blanks (the beverage matrix alone).

Forced Choice: Assessors are required to identify the "odd" sample in each set.

Ascending Series: The concentration is gradually increased in steps until the assessor can
reliably detect and/or recognize the flavor compound.

Threshold Calculation: The individual threshold is typically calculated as the geometric mean
of the last concentration missed and the first concentration correctly identified. The group
threshold is then determined by averaging the individual thresholds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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